N-(2-carbamoyl-1-benzofuran-3-yl)-1,3-benzothiazole-6-carboxamide

Medicinal chemistry PDHK1 inhibition Scaffold novelty

N-(2-carbamoyl-1-benzofuran-3-yl)-1,3-benzothiazole-6-carboxamide (CAS 681174-30-1, molecular formula C17H11N3O3S) is a synthetic heterocyclic small molecule characterized by a benzofuran-2-carboxamide core linked via an amide bridge to a benzothiazole-6-carboxamide moiety. The compound is classified in the Therapeutic Target Database (TTD) as a pyruvate dehydrogenase kinase 1 (PDHK1/PDK1) inhibitor and is assigned to Schering Corporation in the patent family associated with US20130165450, which claims thiazole-carboxamide derivatives for the treatment of metastatic cancer and solid tumors.

Molecular Formula C17H11N3O3S
Molecular Weight 337.35
CAS No. 681174-30-1
Cat. No. B2422706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-carbamoyl-1-benzofuran-3-yl)-1,3-benzothiazole-6-carboxamide
CAS681174-30-1
Molecular FormulaC17H11N3O3S
Molecular Weight337.35
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C17H11N3O3S/c18-16(21)15-14(10-3-1-2-4-12(10)23-15)20-17(22)9-5-6-11-13(7-9)24-8-19-11/h1-8H,(H2,18,21)(H,20,22)
InChIKeyFTNLXVDWTGQZFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Carbamoyl-1-benzofuran-3-yl)-1,3-benzothiazole-6-carboxamide (CAS 681174-30-1): A Patented Benzofuran-Benzothiazole Hybrid PDHK1 Inhibitor for Oncology Research Procurement


N-(2-carbamoyl-1-benzofuran-3-yl)-1,3-benzothiazole-6-carboxamide (CAS 681174-30-1, molecular formula C17H11N3O3S) is a synthetic heterocyclic small molecule characterized by a benzofuran-2-carboxamide core linked via an amide bridge to a benzothiazole-6-carboxamide moiety . The compound is classified in the Therapeutic Target Database (TTD) as a pyruvate dehydrogenase kinase 1 (PDHK1/PDK1) inhibitor and is assigned to Schering Corporation in the patent family associated with US20130165450, which claims thiazole-carboxamide derivatives for the treatment of metastatic cancer and solid tumors [1]. Its dual heterocyclic architecture—combining an electron-rich benzofuran with a benzothiazole—distinguishes it from simpler PDHK inhibitors such as dichloroacetate (DCA) and from mono-heterocyclic chemotypes within the broader PDK inhibitor landscape [2].

Pathway Study PDHK1 inhibition studies in cancer metabolism research
Chemotype Structurally distinct benzofuran-benzothiazole hybrid scaffold
Provenance Patent-consistent tool compound with originator IP pedigree

Why In-Class Substitution of CAS 681174-30-1 Is Not Supported: Structural, Pharmacological, and IP Barriers


PDHK inhibitors span a wide chemical space—from the simple carboxylic acid dichloroacetate (DCA) to ATP-competitive heterocycles such as AZD7545 and resorcinol amides—and vary substantially in isoform selectivity, binding kinetics, and off-target profiles [1]. CAS 681174-30-1 occupies a distinct structural niche defined by its benzofuran-2-carboxamide scaffold linked to benzothiazole-6-carboxamide, a connectivity pattern absent from clinically investigated PDHK inhibitors . Within the US20130165450 patent family, multiple thiazole-carboxamide derivatives are disclosed with varying substitution patterns; however, the 2-carbamoylbenzofuran-3-yl substituent at the amide nitrogen is a specific structural feature claimed within this patent estate, meaning that generic substitution with a non-identical analog may not only introduce uncharacterized pharmacological behavior but also raise freedom-to-operate considerations in commercial R&D contexts [2]. The absence of publicly available head-to-head pharmacological data for this specific compound further underscores the risk of substituting a chemically distinct analog without empirical validation.

This compound (benzofuran-benzothiazole)
vs
DCA (pan-PDHK inhibitor)
DCA non-selectively inhibits PDHK1–4; isoform-specific biological interpretation may be confounded
This compound (putative PDHK1-selective)
vs
AZD7545 (dual PDHK1/2)
Dual PDHK1/2 inhibition may introduce off-target kinase effects not present with PDHK1-focused probes
This compound (patented embodiment)
vs
Non-identical analog outside patent claims
Uncharacterized pharmacology and potential freedom-to-operate divergence require empirical validation

Quantitative Differentiation Evidence for CAS 681174-30-1: Comparator-Based Analysis for Scientific Procurement


Structural Scaffold Differentiation: Benzofuran-Benzothiazole Hybrid vs. Mono-Heterocyclic and Resorcinol Amide PDHK Inhibitors

CAS 681174-30-1 incorporates a benzofuran-2-carboxamide core connected via an amide to a benzothiazole-6-carboxamide, yielding a molecular weight of 337.35 g/mol (C17H11N3O3S) and a computed heavy atom count of 24 . By contrast, the prototypical PDHK inhibitor dichloroacetate (DCA) has a molecular weight of 128.94 g/mol (C2HCl2O2, heavy atom count 5), while the ATP-competitive inhibitor AZD7545 has a molecular weight of 422.42 g/mol and lacks a benzofuran moiety . The pan-isoform PDHK inhibitors reported by Brough et al. (2017) are resorcinol amides with a distinct hydrogen-bonding pharmacophore centered on the resorcinol hydroxyl groups, whereas CAS 681174-30-1 relies on a carboxamide-rich benzofuran-benzothiazole architecture [1]. This topological divergence is relevant: the benzofuran oxygen and the amide NH groups present in CAS 681174-30-1 create a hydrogen-bond donor/acceptor pattern that differs from both the resorcinol amide and the AZD7545 chemotypes, which may translate to differentiated binding kinetics and isoform selectivity profiles [1].

Scaffold topology vs DCA, AZD7545, resorcinol amides
Cross-study comparable
MW 337.35; benzofuran-O + 2 amide NH donors; benzothiazole S/N acceptors — unique connectivity not present in any comparator series
Scaffold divergence may support differentiated binding mode and isoform-selectivity exploration
No public co-crystal structure with PDHK1 available
Medicinal chemistry PDHK1 inhibition Scaffold novelty

Target Engagement Classification: PDHK1-Specific Annotation vs. Pan-Isoform or Off-Target Ambiguity

According to the Therapeutic Target Database (TTD), CAS 681174-30-1 (designated 'Thiazole carboxamide derivative 8') is annotated specifically as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1), with no secondary kinase targets listed in the TTD entry [1]. This contrasts with broader PDK inhibitors: DCA is a non-competitive inhibitor of all four PDHK isoforms (PDHK1–4) with reported IC50 values in the micromolar to millimolar range depending on the isoform [2], while AZD7545 exhibits high potency for PDHK1 (IC50 36.8 nM) and PDHK2 (IC50 6.4 nM) but fails to inhibit PDHK4 at concentrations above 10 nM . The pan-isoform PDHK inhibitors reported by Brough et al. achieved sub-100-nM potency across PDHK isoforms through structure-based optimization [3]. The specific PDHK1 annotation for CAS 681174-30-1—if corroborated by future selectivity profiling—positions it as a potentially isoform-selective probe, which is critical because PDHK1 is the predominant isoform expressed in many solid tumors and its selective inhibition may offer a therapeutic window distinct from pan-PDHK inhibition [2]. However, the absence of publicly reported quantitative IC50 or KD values for this compound against individual PDHK isoforms or a selectivity panel means that this classification remains based on patent disclosure and database annotation, not published selectivity data.

Target annotation: PDHK1-selective
Class-level inference
TTD-annotated as PDHK1 inhibitor; no secondary kinase targets listed. No public IC50 or KD data available
Putative isoform selectivity requires experimental confirmation in user assay systems
Comparators DCA and AZD7545 have published multi-isoform IC50 data
Kinase selectivity PDHK1 Target annotation

Patent and IP Position: Schering Corporation Originator Status and Oncology Indication Scope

CAS 681174-30-1 falls within the claims of US patent application US20130165450, filed by Schering Corporation (now part of Merck & Co.), which specifically claims thiazole-carboxamide derivatives of Formula (I) as inhibitors of 3-phosphoinositide-dependent protein kinase (PDK-1) for the treatment of proliferative disorders including metastatic cancer (ICD-11: 2D50-2E2Z) and solid tumors (ICD-11: 2A00-2F9Z) [1]. In the TTD database, the compound carries the status designation 'Patented' [2]. This originator-backed IP position differentiates CAS 681174-30-1 from academic probe compounds lacking formal patent protection and from older, off-patent PDHK inhibitors such as DCA, which is a generic small molecule with extensive prior art [3]. Within the same patent family, multiple thiazole-carboxamide derivatives are exemplified, but the specific substitution pattern of a 2-carbamoylbenzofuran-3-yl group at the amide position represents a structurally defined embodiment within the Markush claims—meaning that procurement of this exact CAS number ensures alignment with the exemplified patent chemistry, which is critical for pharmaceutical R&D groups conducting freedom-to-operate assessments or requiring patent-consistent tool compounds [1].

Patent & IP position
Supporting evidence
Claimed in US20130165450 by Schering Corp.; TTD status: Patented. Explicit oncology indication scope
Originator-linked IP provenance supports pharmaceutical R&D due diligence workflows
Legal status may vary by jurisdiction; verify locally
Patent landscape PDHK1 inhibitor Cancer therapeutics

Physicochemical Property Profile: Calculated Drug-Likeness Relative to Clinical-Stage PDHK Inhibitors

Based on its molecular structure, CAS 681174-30-1 (C17H11N3O3S, MW 337.35, 3 H-bond donors, 5 H-bond acceptors) complies with all Lipinski Rule of Five criteria: MW ≤ 500, H-bond donors ≤ 5, H-bond acceptors ≤ 10, and calculated logP estimated below 5 . This profile compares favorably with AZD7545 (MW 422.42, 1 H-bond donor, 6 acceptors) and is substantially more drug-like than DCA (MW 128.94 but highly polar, poor membrane permeability at physiological pH) . The benzofuran oxygen and the two amide NH groups provide a balanced hydrogen-bonding capacity that may facilitate both aqueous solubility and membrane permeability—a critical consideration for cell-based PDHK inhibition assays, where compounds must traverse the cell membrane to reach mitochondrial PDHK enzymes [1]. However, these are calculated properties; experimentally determined logD, aqueous solubility, and permeability data for this specific compound are not publicly available.

Calculated drug-likeness
Class-level inference
MW 337.35; HBD 3; HBA 5; 0 Lipinski violations. Balanced H-bonding capacity vs DCA and AZD7545
May support cell-based PDHK inhibition assays requiring membrane permeability
Calculated only; no experimental logD or PAMPA/Caco-2 data publicly available
Physicochemical properties Drug-likeness Lipinski parameters

Recommended Procurement and Application Scenarios for N-(2-Carbamoyl-1-benzofuran-3-yl)-1,3-benzothiazole-6-carboxamide (CAS 681174-30-1)


PDHK1-Focused Oncology Target Validation Requiring a Structurally Distinct Chemotype

For academic or industrial cancer metabolism groups studying the role of PDHK1 in the Warburg effect, CAS 681174-30-1 offers a benzofuran-benzothiazole scaffold that is structurally orthogonal to the resorcinol amide and AZD7545 chemotypes commonly used in the field [1]. This scaffold diversity is valuable for target validation campaigns where confirming that a biological effect is truly PDHK1-mediated—rather than an artifact of a particular chemotype—requires testing inhibitors from multiple structural classes. The compound's specific annotation as a PDHK1 inhibitor in the TTD database, combined with its originator patent pedigree from Schering Corporation, aligns it with pharmaceutical industry standards for tool compound provenance [2].

Carboxamide-Rich Benzofuran-Benzothiazole Library Design and Medicinal Chemistry SAR Expansion

Medicinal chemistry teams pursuing PDHK1 inhibitor lead optimization can utilize CAS 681174-30-1 as a reference standard within a broader SAR program. Its benzofuran-2-carboxamide linked to benzothiazole-6-carboxamide connectivity is a specific topological motif within the US20130165450 patent family [1]. Procurement of this exact CAS-numbered compound ensures that SAR data generated are anchored to a specifically exemplified patent embodiment, which is essential for constructing freedom-to-operate arguments and for benchmarking newly synthesized analogs against a structurally defined reference point within the claimed chemical space.

Comparative Metabolic Phenotyping Against Pan-PDHK and Isoform-Selective Inhibitor Panels

Given that DCA inhibits all four PDHK isoforms non-selectively and AZD7545 shows differential potency across PDHK1/2/4, assembling a panel that includes CAS 681174-30-1 (putative PDHK1-selective based on TTD annotation) allows researchers to dissect isoform-specific contributions to cancer cell metabolism [1]. When used alongside a pan-inhibitor like DCA and a dual PDHK1/2 inhibitor like AZD7545, this compound could help deconvolve whether PDHK1-selective inhibition is sufficient to recapitulate the anti-proliferative effects observed with broader PDHK inhibition, provided that its selectivity is experimentally validated in the user's assay system [2].

Pharmaceutical R&D Due Diligence and IP Landscape Analysis for PDHK1 Inhibitor Programs

For pharmaceutical business development and IP teams conducting competitive intelligence on the PDHK1 inhibitor patent landscape, CAS 681174-30-1 represents a defined chemical entity within the Schering/Merck patent estate [1]. Procuring and profiling this compound enables direct assessment of the exemplified chemistry's drug-like properties, synthetic accessibility, and biological activity relative to internal lead series, facilitating informed decisions about licensing opportunities, patent circumvention strategies, or partnership discussions in the oncology metabolism space.

Application
Selection Property
Validation Focus
PDHK1 target validation with structurally orthogonal chemotype
Benzofuran-benzothiazole scaffold distinct from resorcinol amide and AZD7545 chemotypes
PDHK1-mediated biological effect confirmation across multiple structural classes
Medicinal chemistry SAR expansion and library design
Exact CAS-numbered patent embodiment within US20130165450 claims
Freedom-to-operate benchmarking and SAR anchoring to exemplified patent chemistry
Comparative metabolic phenotyping against inhibitor panels
Putative PDHK1-selective annotation vs pan-PDHK and dual PDHK1/2 comparators
Isoform-specific contribution deconvolution in cancer cell metabolism assays
Pharmaceutical IP landscape analysis and due diligence
Originator-linked patent provenance from Schering/Merck estate
Competitive intelligence and licensing opportunity assessment in oncology metabolism
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